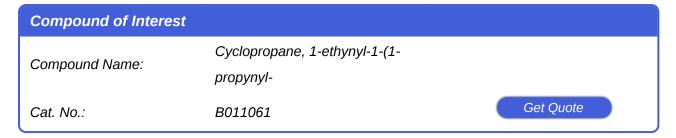


An In-depth Technical Guide to the Physicochemical Properties of Gem-Dialkynylcyclopropanes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-dialkynylcyclopropanes represent a unique class of strained cyclic compounds characterized by the presence of two alkyne functionalities attached to the same carbon atom of a cyclopropane ring. This structural motif imparts significant reactivity and unique conformational constraints, making them intriguing building blocks for organic synthesis and potential scaffolds in medicinal chemistry. The high degree of unsaturation and the inherent ring strain of the cyclopropane ring govern their chemical behavior and physical properties. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for their synthesis, and a visualization of their synthetic pathway.

Physicochemical Properties

Quantitative data on the physicochemical properties of gem-dialkynylcyclopropanes are scarce in the literature. However, thermochemical data for the parent compound, 1,1-diethynylcyclopropane, is available and provides valuable insight into the energetic landscape of this class of molecules.



| Property | Value | Compound | Source |
|--|------------------------------------|-------------------------------|-----------------|
| Thermochemistry | | | |
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | 500.9 ± 1.2 kJ/mol | 1,1- diethynylcyclopropane | INVALID-LINK[1] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4113.0 ± 0.8 kJ/mol | 1,1- diethynylcyclopropane | INVALID-LINK[1] |
| General Properties (Predicted/Representative) | | | |
| Molecular Weight | 90.12 g/mol | 1,1- diethynylcyclopropane | Cheméo[2] |
| Octanol/Water Partition Coefficient (logP) | Not Experimentally Determined | | |
| Acidity (pKa of alkynyl C-H) | ~25 (typical for terminal alkynes) | | |
| Spectroscopic Data (Representative) | | - | |
| 1H NMR (alkynyl C-H) | δ ~ 2.0-3.0 ppm | | |
| 13C NMR (alkynyl C≡C) | δ ~ 65-90 ppm | _ | |
| IR Spectroscopy (alkynyl C-H stretch) | ν ~ 3300 cm-1 | _ | |
| IR Spectroscopy (alkynyl C≡C stretch) | ν ~ 2100-2260 cm-1 | - | |



Note: Due to the limited experimental data, some values are representative of the functional groups present in the molecule.

Experimental Protocols

The synthesis of gem-dialkynylcyclopropanes can be achieved through a multi-step sequence starting from 1,1-diacylcyclopropanes. The following protocols are based on the work of Zefirov et al., who reported the synthesis of 1,1-diethynylcyclopropane and its derivatives.

Protocol 1: Synthesis of 1,1-Divinylcyclopropane

This procedure is the initial step towards the synthesis of the dialkynyl derivatives.

Materials:

- 1,1-Diacetylcyclopropane
- Lithium aluminum hydride (LiAlH4)
- Anhydrous diethyl ether
- Potassium bisulfate (KHSO4)
- Saturated aqueous solution of ammonium chloride (NH4Cl)
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- A solution of 1,1-diacetylcyclopropane in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.
- The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).
- The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
- The resulting precipitate is filtered off, and the organic layer is separated.



- · The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
- The crude diol is then subjected to dehydration by heating with a catalytic amount of potassium bisulfate under vacuum to afford 1,1-divinylcyclopropane.

Protocol 2: Synthesis of 1,1-Diethynylcyclopropane

This protocol describes the conversion of the divinyl intermediate to the target dialkynyl compound via a bromination-dehydrobromination sequence.

Materials:

- 1,1-Divinylcyclopropane
- Bromine (Br2)
- Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
- Potassium hydroxide (KOH)
- Ethanol

Procedure:

- A solution of bromine in carbon tetrachloride is added dropwise to a solution of 1,1divinylcyclopropane in the same solvent at a low temperature (e.g., -20 °C) with stirring. The reaction is continued until the bromine color persists.
- The solvent is removed under reduced pressure to yield the crude tetrabromide intermediate.
- The crude tetrabromide is then treated with a solution of potassium hydroxide in ethanol.
- The mixture is heated at reflux for several hours to effect the dehydrobromination.
- After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).



- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
- The resulting 1,1-diethynylcyclopropane is purified by distillation or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of gemdialkynylcyclopropanes from 1,1-diacylcyclopropanes.



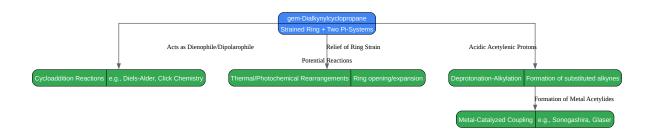
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Caption: Synthetic route to gem-dialkynylcyclopropanes.

Logical Relationships in Reactivity

The chemical behavior of gem-dialkynylcyclopropanes is dictated by the interplay between the strained cyclopropane ring and the reactive alkyne moieties. The following diagram illustrates the logical relationships of their potential reactivity.





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Caption: Reactivity map of gem-dialkynylcyclopropanes.

Conclusion

Gem-dialkynylcyclopropanes are a fascinating yet underexplored class of molecules. While comprehensive experimental data on their physicochemical properties remain limited, their synthesis is achievable through established organic transformations. The unique combination of a strained three-membered ring and two triple bonds suggests a rich and diverse reactivity profile, making them promising candidates for further investigation in synthetic and medicinal chemistry. This guide serves as a foundational resource to stimulate and support future research in this area.

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